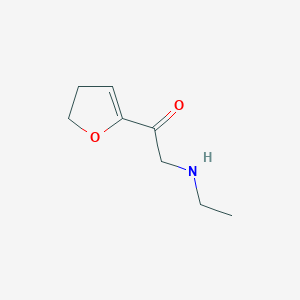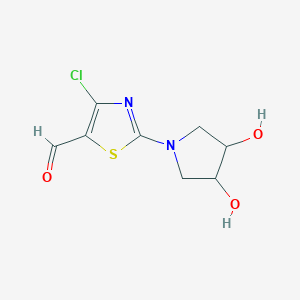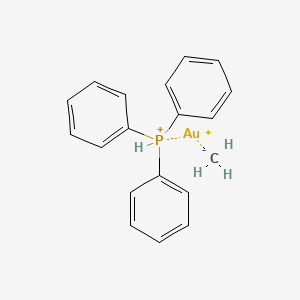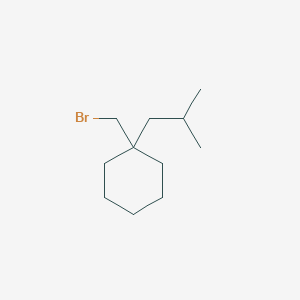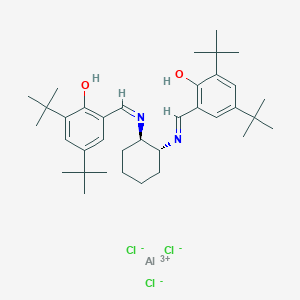
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride is a complex organometallic compound It is known for its unique structure, which includes aluminum coordinated to a Schiff base ligand derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride typically involves the following steps:
Preparation of Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 3,5-di-tert-butylsalicylaldehyde with (R,R)-1,2-cyclohexanediamine in an appropriate solvent, such as ethanol or methanol, under reflux conditions.
Formation of Aluminum Complex: The Schiff base ligand is then reacted with an aluminum source, such as aluminum chloride, in a suitable solvent like dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and solvents, and maintaining an inert atmosphere to prevent contamination and degradation of the product.
化学反应分析
Types of Reactions
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Substitution: The ligand environment around the aluminum center can be modified through substitution reactions with other ligands or reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and hydrogen peroxide.
Substitution: Reagents such as halides, phosphines, and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminum oxides, while substitution reactions can yield various aluminum-ligand complexes.
科学研究应用
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Material Science: It is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent or a biochemical probe.
作用机制
The mechanism by which (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride exerts its effects involves coordination chemistry principles. The aluminum center can coordinate with various substrates, facilitating catalytic reactions. The steric hindrance provided by the tert-butyl groups and the rigidity of the cyclohexane backbone contribute to the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoiron(III)chloride
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)chloride
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminonickel(II)chloride
Uniqueness
The uniqueness of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride lies in its aluminum center, which imparts distinct catalytic properties compared to its iron, cobalt, and nickel analogs. The aluminum complex is particularly effective in reactions requiring Lewis acid catalysis, whereas the other metal complexes may exhibit different reactivity patterns due to their varying electronic and coordination properties.
属性
分子式 |
C36H54AlCl3N2O2 |
|---|---|
分子量 |
680.2 g/mol |
IUPAC 名称 |
aluminum;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;trichloride |
InChI |
InChI=1S/C36H54N2O2.Al.3ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;3*1H/q;+3;;;/p-3/t29-,30-;;;;/m1..../s1 |
InChI 键 |
LLAWSRITXLDNBP-ZYOJYBKFSA-K |
手性 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)

![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
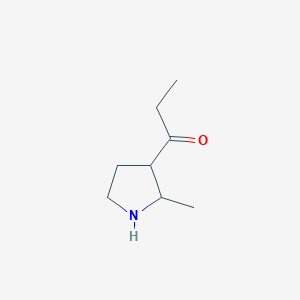
![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)


